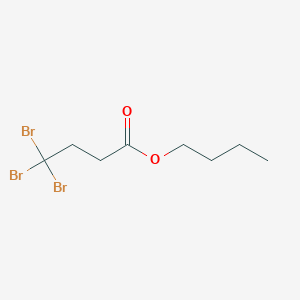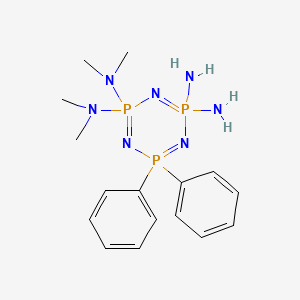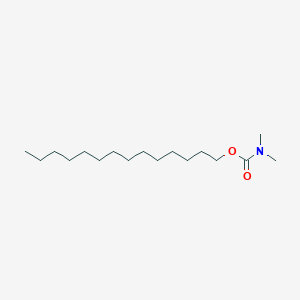
2-(2,4-Dinitrophenoxy)dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
One common method for synthesizing dibenzofurans is by creating the C–O bond of the furan ring . This can be achieved through cyclization of diarylether derivatives or from benzofuran or phenol derivatives . The specific reaction conditions and reagents used can vary, but often involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
2-(2,4-Dinitrophenoxy)dibenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield dinitrophenoxy derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-(2,4-Dinitrophenoxy)dibenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenoxy)dibenzofuran involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context. Studies on similar compounds have shown that they can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-(2,4-Dinitrophenoxy)dibenzofuran can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Known for its use as a pesticide and its potential toxic effects.
Dibenzofuran: The parent compound, which serves as a core structure for various derivatives.
2,4-Dinitrophenoxybenzene: A related compound with similar functional groups but different structural arrangement.
The uniqueness of this compound lies in its specific combination of the dibenzofuran core with the 2,4-dinitrophenoxy group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
6945-84-2 |
|---|---|
Molecular Formula |
C18H10N2O6 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-(2,4-dinitrophenoxy)dibenzofuran |
InChI |
InChI=1S/C18H10N2O6/c21-19(22)11-5-7-18(15(9-11)20(23)24)25-12-6-8-17-14(10-12)13-3-1-2-4-16(13)26-17/h1-10H |
InChI Key |
VKVJHZVCLNIGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


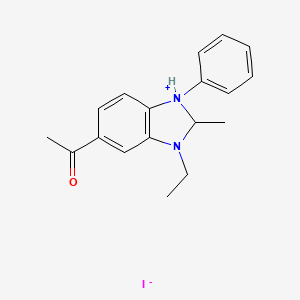
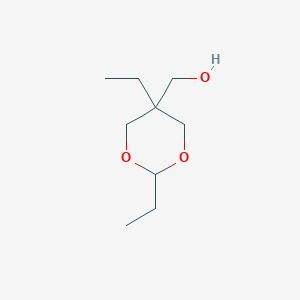
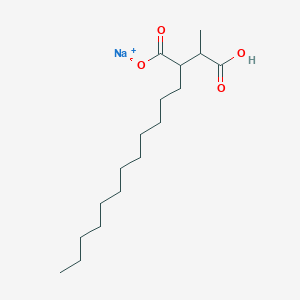
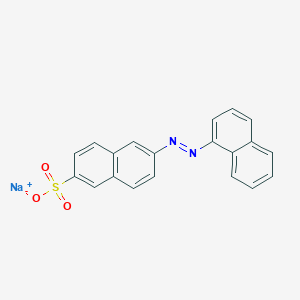
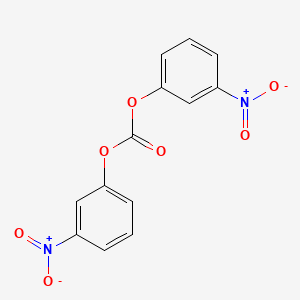
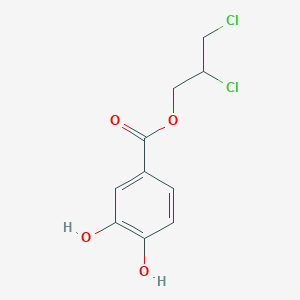
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
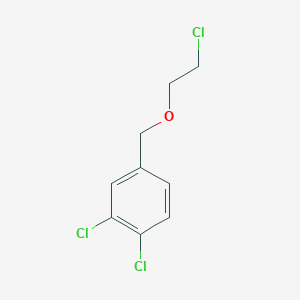
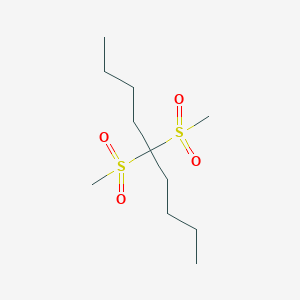

![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
